molecular formula C15H21NO8S B14945677 Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate

Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate

Cat. No.: B14945677
M. Wt: 375.4 g/mol
InChI Key: TVNKPQGQCZTFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and methoxy substituents on a phenoxy acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate typically involves multiple steps, starting with the preparation of the phenoxy acetate backbone. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and sulfonyl groups, along with the morpholine ring, makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C15H21NO8S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-(2,6-dimethoxy-3-morpholin-4-ylsulfonylphenoxy)acetate

InChI

InChI=1S/C15H21NO8S/c1-20-11-4-5-12(25(18,19)16-6-8-23-9-7-16)15(22-3)14(11)24-10-13(17)21-2/h4-5H,6-10H2,1-3H3

InChI Key

TVNKPQGQCZTFCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)OC)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.